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Compound of Interest

[4-(4-Chlorophenoxy)-3-
Compound Name:

nitrophenyllmethanol
CAS No.: 339279-20-8

Cat. No.: B3036390

Get Quote

\\

Compound Monograph: [4-(4-Chlorophenoxy)-3-
hitrophenyl]methanol

Technical Safety & Handling Guide for Research Applications

Compound Identity & Chemical Structure

This section establishes the chemical baseline. As a specialized intermediate often used in the
synthesis of kinase inhibitors or agrochemicals, this molecule combines a nitro-aromatic core
with a diphenyl ether linkage.[1]
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IUPAC Name

[4-(4-Chlorophenoxy)-3-nitrophenyllmethanol

Molecular Formula

Molecular Weight

279.68 g/mol

Predicted CAS

Not broadly registered; Analogous to 773869-
91-3 (Thio-analog)

Physical State

Solid (Crystalline powder, typically yellow to

orange)

Solubility

DMSO (>20 mg/mL), Methanol,

Dichloromethane; Insoluble in water.[1]

Core Moieties

Nitro group (
), Benzyl alcohol (

), Chlorophenoxy ether.[1]

Hazard Identification (GHS Classification)

Derived from Structure-Activity Relationship (SAR) analysis of analogous nitro-diphenyl ethers

and benzyl alcohols.[1]

Core Hazards

This compound is classified under Category 2/3 hazards due to the activating nature of the

nitro group and the biological activity of chlorophenoxy motifs.[1]

e H302: Harmful if swallowed. (Predicted Acute Tox 4)[1]

o Mechanism:[1][2][3] Nitroaromatics can undergo enzymatic reduction in the liver,

generating reactive hydroxylamine intermediates that may cause methemoglobinemia.

e H315/H319: Causes skin and serious eye irritation.[1][3][4]
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o Mechanism:[1][2][3] The benzyl alcohol moiety is a known irritant; the nitro group
increases lipophilicity, enhancing dermal penetration.

o H335: May cause respiratory irritation.[1][3][4]
e H411: Toxic to aquatic life with long-lasting effects.[1]

o Ecological Logic: Chlorinated diphenyl ethers are resistant to hydrolysis and
biodegradation, posing persistence risks.

Signal Word: WARNING
Synthesis & Reaction Safety Workflow

Understanding the synthesis is critical for assessing process safety. This molecule is typically
synthesized via Nucleophilic Aromatic Substitution (

) followed by reduction or direct handling.

Critical Process Risks

o Exothermicity: The

reaction between 4-chloro-3-nitrobenzyl alcohol (or aldehyde) and 4-chlorophenol requires
base (

) and heat.[1] The nitro group ortho to the leaving group activates the ring but also
destabilizes the transition state thermally.

» Runaway Potential: In scale-up (>509), the accumulation of heat during the displacement
reaction can trigger decomposition of the nitro-aromatic core.[1]

Visualization: Synthesis & Safety Workflow

The following diagram outlines the standard synthesis route and the associated safety
checkpoints.
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Target Molecule:
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Caption: Figure 1. Synthesis workflow highlighting the critical thermal control point during the
SnAr step.

Handling & Storage Protocols

Scientific Rationale: Nitro compounds are energetic; Benzyl alcohols are oxidation-prone.[1]

Storage Architecture

e Temperature: Store at 2—8°C.

o Why? Benzyl alcohols can slowly oxidize to benzaldehydes (in this case, 4-(4-
chlorophenoxy)-3-nitrobenzaldehyde) upon exposure to air and ambient heat.[1]

e Atmosphere: Store under Inert Gas (Argon/Nitrogen).[1]
o Why? Prevents autoxidation and moisture absorption.

o Container: Amber glass vial with Teflon-lined cap.[1] Avoid metal spatulas if the solid is
statically charged (common with nitro-aromatics).[1]

Experimental Handling (Self-Validating Protocol)

» Solubility Check: Before any reaction, dissolve a small aliquot (1 mg) in the target solvent
(e.g., DMSO). If turbidity persists, sonicate. Clear solution = Validated starting point.

e TLC Monitoring:

o Mobile Phase: Hexane:Ethyl Acetate (60:40).
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o Visualization: UV (254 nm). The nitro group quenches fluorescence strongly; the product
will appear as a dark spot.

o Validation: If a new spot appears with lower Rf (more polar), oxidation to the carboxylic
acid has occurred.

Toxicological & Metabolic Insights

This section details the predicted biological fate of the molecule, essential for drug
development researchers.

Metabolic Pathway (Predicted)

e Phase | (Oxidation): The primary alcohol is oxidized by Alcohol Dehydrogenase (ADH) to the
aldehyde, then by Aldehyde Dehydrogenase (ALDH) to the benzoic acid derivative.

e Phase | (Reduction): The nitro group is reduced by nitroreductases to an amine (aniline
derivative), which is often the active pharmacophore in kinase inhibitors but also the source
of toxicity (reactive nitrenium ions).

Visualization: Metabolic Fate

Parent:
[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol

Nitro Reduction
Hepatic/Gut Flora)

Oxidation (ADH)

Metabolite 3:
Aniline Derivative
(Potential Tox/Activity)

Metabolite 1:
Aldehyde Intermediate

Oxidation (ALDH)

Metabolite 2:
Carboxylic Acid
(Excretable)
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Caption: Figure 2.[1] Predicted metabolic pathways showing oxidative clearance and nitro-
reductive bioactivation.

Emergency Response (EHS)[1]

Scenario Protocol Mechanism of Action

Nitro compounds are lipophilic;
Wash with PEG-400 or PEG helps solubilize and

soap/water for 15 min.[1] remove them from the dermal

Skin Contact

layer better than water alone.

Nitro-induced

methemoglobinemia reduces

Move to fresh air; Administer oxygen transport;

oxygen if cyanotic. supplemental

Inhalation

is critical.[1]

] Avoid dry sweeping to prevent
) Wet sweep with ) )
Spill o dust explosions (nitro dusts are
sand/vermiculite. )
combustible).

Do not use high-volume water

Fi Use jets; runoff may be toxic to
ire
aquatic life (chlorophenoxy

content).[1]

, dry chemical, or foam.

Ecological Impact

» Persistence: The 4-chlorophenoxy ether linkage is robust against hydrolysis.[1] This
molecule is expected to partition into sediment/soil (

predicted > 3.0).

o Disposal:High-Temperature Incineration (1000°C+) with scrubber units is required to prevent
the formation of dioxins (a risk when burning chlorinated aromatics).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/91933
https://pubchem.ncbi.nlm.nih.gov/compound/91933
https://echa.europa.eu/
https://pubchem.ncbi.nlm.nih.gov/compound/91933
https://www.benchchem.com/product/b3036390?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/91933
https://pubchem.ncbi.nlm.nih.gov/compound/91933
https://www.researchgate.net/publication/388785538_Synthesis_of_4-Substituted_3-Nitrophenyl_Carbonyl_Compounds_from_Benzyl_Alcohols
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAA15040&PLANT=d__ALF
http://cdnisotopes.com/media/catalog/product/d/-/d-6034_1.pdf
https://www.benchchem.com/product/b3036390/docs#safety-data-sheet-sds-for-4-4-chlorophenoxy-3-nitrophenyl-methanol
https://www.benchchem.com/product/b3036390/docs#safety-data-sheet-sds-for-4-4-chlorophenoxy-3-nitrophenyl-methanol
https://www.benchchem.com/product/b3036390/docs#safety-data-sheet-sds-for-4-4-chlorophenoxy-3-nitrophenyl-methanol
https://www.benchchem.com/product/b3036390/docs#safety-data-sheet-sds-for-4-4-chlorophenoxy-3-nitrophenyl-methanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3036390?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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